2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide
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Overview
Description
2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide is an organic compound that features a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with a boronic acid or ester. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors, which allow for better control over reaction parameters and improved safety compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a boronic acid.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide exerts its effects involves its ability to participate in various chemical reactions. The boronic ester group is particularly reactive, allowing the compound to form stable complexes with other molecules. This reactivity is exploited in catalysis and organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 4-nitrophenyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl ester
Uniqueness
The presence of both the boronic ester and pyridine carboxamide groups allows for versatile chemical transformations and interactions, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C19H23BN2O3 |
---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H23BN2O3/c1-13-12-14(10-11-21-13)17(23)22-16-9-7-6-8-15(16)20-24-18(2,3)19(4,5)25-20/h6-12H,1-5H3,(H,22,23) |
InChI Key |
OLQRZHVTDPOBDU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)C3=CC(=NC=C3)C |
Origin of Product |
United States |
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